molecular formula C20H30O4 B1233356 Prostaglandin C2

Prostaglandin C2

Cat. No.: B1233356
M. Wt: 334.4 g/mol
InChI Key: CMBOTAQMTNMTBD-KLASNZEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin C2 (PGC2) is a bioactive lipid belonging to the class of organic compounds known as prostaglandins and related compounds . These eicosanoids are unsaturated carboxylic acids consisting of a 20-carbon skeleton that contains a five-member ring and are enzymatically derived from fatty acids . As a cyclopentone prostaglandin, this compound is a very hydrophobic molecule that is practically insoluble in water and is structurally characterized by its unique ring system . It has an average molecular weight of 334.45 g/mol and the chemical formula C20H30O4 . Researchers utilize this compound as a standard and tool to investigate the diverse roles of prostaglandins, which act as autocrine and paracrine factors in virtually every tissue, modulating processes from inflammation and immune response to smooth muscle contraction . This product is intended for research purposes only. It is not approved for use in humans or animals for diagnosis, therapy, or any other clinical application. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(Z)-7-[(1R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-14,17-18,21H,2-3,5-6,8-11,15H2,1H3,(H,23,24)/b7-4-,14-12+/t17-,18+/m0/s1

InChI Key

CMBOTAQMTNMTBD-KLASNZEFSA-N

SMILES

CCCCCC(C=CC1=CCC(=O)C1CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C1=CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1=CCC(=O)C1CC=CCCCC(=O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Prostaglandins

Arachidonic Acid Cascade Initiation

The synthesis of prostanoids, the class of lipids that includes prostaglandins (B1171923), is initiated by the release of a 20-carbon polyunsaturated fatty acid from the cell's membrane phospholipids (B1166683). mdpi.comtaltech.ee For the "2" series of prostaglandins, which includes PGC2, the precursor fatty acid is arachidonic acid. mdpi.comnih.gov

The rate-limiting step in prostaglandin (B15479496) biosynthesis is the liberation of arachidonic acid from the phospholipid bilayer of the cell membrane. expasy.orgcaymanchem.com This crucial step is catalyzed by the enzyme Phospholipase A2 (PLA2). mdpi.comexpasy.orgahajournals.org PLA2 enzymes hydrolyze the sn-2 ester bond of membrane phospholipids to release free arachidonic acid and a lysophospholipid. expasy.orgproteopedia.org

There are multiple types of PLA2, including cytosolic (cPLA2) and secretory (sPLA2) forms, which are activated by various inflammatory stimuli. wikipedia.orgnih.gov The activation of PLA2 makes the arachidonic acid substrate available for the subsequent enzymatic reactions in the prostaglandin synthesis pathway. ahajournals.orgwikipedia.org

Cyclooxygenase Enzymes (COX-1 and COX-2) in Prostaglandin H2 Synthesis

Once liberated, free arachidonic acid is metabolized by the cyclooxygenase (COX) pathway. ontosight.ai The key enzymes in this step are the prostaglandin G/H synthases, commonly known as cyclooxygenase enzymes. ahajournals.org These are bifunctional enzymes that possess both a cyclooxygenase and a peroxidase active site. bio-rad.comresearchgate.net They catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). bio-rad.comacs.org

The process occurs in two sequential reactions:

Cyclooxygenase Activity : The enzyme incorporates two molecules of oxygen into arachidonic acid to form Prostaglandin G2 (PGG2). ahajournals.orgbio-rad.comacs.org

Peroxidase Activity : The hydroperoxy group of PGG2 is then reduced to a hydroxy group, converting PGG2 into PGH2. bio-rad.comacs.org

Two primary isoforms of the COX enzyme exist:

COX-1 (PTGS1) : This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential "housekeeping" physiological functions. taltech.eeahajournals.orgbio-rad.comacs.org

COX-2 (PTGS2) : This isoform is typically undetectable in most resting cells but is rapidly induced by inflammatory stimuli, cytokines, and growth factors. taltech.eecaymanchem.comacs.org It is therefore the more significant source of prostanoid formation during inflammation. taltech.ee

EnzymeFunctionExpressionPrimary Associated Function
Phospholipase A2 (PLA2)Releases arachidonic acid from membrane phospholipids. expasy.orgConstitutive and inducible forms exist.Rate-limiting step in prostaglandin synthesis. expasy.orgcaymanchem.com
Cyclooxygenase-1 (COX-1)Converts arachidonic acid to PGH2. acs.orgConstitutive ("housekeeping"). taltech.eeacs.orgBaseline physiological prostaglandin production. portlandpress.comtaltech.ee
Cyclooxygenase-2 (COX-2)Converts arachidonic acid to PGH2. acs.orgInducible by inflammatory stimuli. taltech.eeacs.orgProstaglandin production in inflammation and pathology. taltech.ee

Terminal Prostaglandin Synthases and Isomerization Pathways

PGH2 is a pivotal intermediate that serves as the common substrate for a variety of downstream enzymes known as terminal prostaglandin synthases. bio-rad.com These enzymes convert PGH2 into the different biologically active prostanoids. bio-rad.com

Cell-specific terminal synthases catalyze the isomerization of PGH2 into one of the primary prostaglandins. nih.govbio-rad.com The major conversion pathways include:

Prostaglandin E Synthases (PGES) convert PGH2 to Prostaglandin E2 (PGE2).

Prostaglandin D Synthases (PGDS) convert PGH2 to Prostaglandin D2 (PGD2). portlandpress.com

Prostaglandin F Synthase (PGFS) converts PGH2 to Prostaglandin F2α (PGF2α). portlandpress.com

Prostacyclin Synthase (PGIS) converts PGH2 to Prostacyclin (PGI2). portlandpress.com

Thromboxane Synthase (TXAS) converts PGH2 to Thromboxane A2 (TXA2). portlandpress.com

The expression and coupling of these synthases with either COX-1 or COX-2 determine the specific prostanoid profile produced by a given cell type. taltech.ee

Unlike the primary prostaglandins that are typically formed directly from PGH2 via a specific synthase, the biosynthesis of Prostaglandin C2 follows a different pathway. PGC2 is derived from the enzymatic modification of another prostaglandin. expasy.org

The pathway proceeds as follows:

Formation of Prostaglandin A2 : The process begins with Prostaglandin E2 (PGE2), which undergoes an enzymatic dehydration reaction where it loses a water molecule to form Prostaglandin A2 (PGA2). nih.govexpasy.org

Isomerization to this compound : PGA2 is then converted into PGC2. expasy.orgontosight.ai This reaction is an isomerization catalyzed by an enzyme known as prostaglandin A isomerase (also referred to as prostaglandin-A1 delta-isomerase). ahajournals.orgacs.org This enzyme facilitates the structural rearrangement of PGA2 to yield PGC2.

The activity of prostaglandin A isomerase has been detected in the plasma of some species, though detailed studies on the enzymes involved in the conversion of PGA2 to PGC2 are noted to be lacking. expasy.orgontosight.ai Subsequently, PGC2 can be further isomerized to Prostaglandin B2 (PGB2) by a prostaglandin C isomerase. expasy.orgahajournals.org

PrecursorEnzyme / ProcessProductReaction Type
Arachidonic AcidCOX-1 / COX-2Prostaglandin H2 (PGH2)Oxygenation & Reduction
Prostaglandin H2 (PGH2)Prostaglandin E Synthase (PGES)Prostaglandin E2 (PGE2)Isomerization
Prostaglandin E2 (PGE2)DehydraseProstaglandin A2 (PGA2)Dehydration ahajournals.org
Prostaglandin A2 (PGA2)Prostaglandin A IsomeraseThis compound (PGC2)Isomerization expasy.orgahajournals.org
This compound (PGC2)Prostaglandin C IsomeraseProstaglandin B2 (PGB2)Isomerization ahajournals.org

Regulation of Prostaglandin Biosynthesis at the Enzymatic Level

The biosynthesis of prostaglandins is tightly regulated at multiple levels to control the production of these potent lipid mediators. Enzymatic regulation is a key control mechanism. This includes:

Precursor Availability : The activation of Phospholipase A2 is a primary regulatory point, as it controls the supply of the arachidonic acid substrate. expasy.orgcaymanchem.com

Transcriptional Regulation : The expression of genes encoding the biosynthetic enzymes, particularly the inducible COX-2 isoform, is a major control point. caymanchem.com Inflammatory signals, growth factors, and other stimuli can induce the transcription of the COX-2 gene (PTGS2), leading to a dramatic increase in prostaglandin synthesis. caymanchem.com

Post-translational Regulation : The activity of the enzymes in the pathway can be modulated by modifications such as phosphorylation and ubiquitination.

Feedback Inhibition : Prostaglandins themselves can influence their own synthesis by providing feedback on the upstream enzymes. For example, some prostaglandins are known to increase the expression of COX enzymes.

This multi-layered regulation ensures that prostaglandin production is precisely controlled, occurring at the right time and place in response to specific physiological or pathological signals.

Chemical Synthesis of Prostaglandin C2 and Its Analogues

Early Pioneering Methodologies for Prostaglandin (B15479496) Synthesis

The complex molecular architecture of prostaglandins (B1171923), featuring multiple stereocenters and sensitive functional groups, has made them a popular target for total synthesis since the 1970s. researchgate.net Early synthetic strategies laid the groundwork for the field, with notable contributions from chemists like Woodward, Stork, and Noyori. oup.com These initial approaches were crucial in demonstrating the feasibility of constructing such intricate structures in the laboratory.

A seminal breakthrough in prostaglandin synthesis was the development of the "Corey lactone" by E.J. Corey and his team in 1969. google.com This versatile bicyclic intermediate contains the necessary stereochemical information for the cyclopentane (B165970) core, serving as a cornerstone for the synthesis of a wide array of prostaglandins. google.comrsc.org The general strategy involves the initial synthesis of this key lactone, which is commercially available. google.com From the Corey lactone, the two characteristic side chains (the α-chain and the ω-chain) are installed. This typically involves reducing the lactone to a lactol (a cyclic hemiacetal), followed by a Wittig reaction to append the α-chain. google.com The primary alcohol of the Corey lactone can be oxidized to an aldehyde, known as the Corey aldehyde, which is another crucial intermediate for elaboration into the final prostaglandin target. google.com This robust and highly adaptable strategy has been instrumental in the synthesis of numerous prostaglandins and remains a benchmark in the field. researchgate.netsustech.edu.cn

Asymmetric Total Synthesis Approaches for Prostaglandin C2

While early methods were groundbreaking, modern synthesis focuses on asymmetric approaches to produce a single enantiomer of the target prostaglandin, which is crucial for biological activity. The synthesis of PGC2, in particular, has benefited from the development of highly selective reactions that can control the molecule's complex stereochemistry. rsc.org However, asymmetric protocols for assembling PGC2 have remained limited due to its instability. rsc.org

A primary challenge in prostaglandin synthesis is the precise installation of multiple chiral centers on the cyclopentane ring. google.com For PGF2α, which is structurally related to PGC2, the core structure contains four continuous chiral centers. sustech.edu.cn Achieving high levels of control over both relative and absolute stereochemistry is a key focus of modern synthetic efforts. researchgate.net Successful strategies often rely on the use of chiral catalysts or auxiliaries to direct the formation of specific stereoisomers. researchgate.net For instance, organocatalysis has been used to create a bicyclic intermediate with an enantiomeric excess of 98%, setting the stage for the stereocontrolled synthesis of the final prostaglandin. researchgate.net In the enzymatic biosynthesis of prostaglandins, the stereochemistry of the 15-hydroxyl group is critical for bioactivity and is meticulously controlled by the cyclooxygenase enzyme. researchgate.net

The pursuit of more efficient and selective syntheses for PGC2 has led to the implementation of powerful chemical reactions capable of constructing the complex molecular framework with high fidelity.

A key reaction utilized in the asymmetric total synthesis of a PGC2 derivative (PGC2 TBS ether) is a samarium(II) iodide (SmI2)-mediated ketyl-enoate cyclization. rsc.orgrsc.org This step is crucial for forming the functionalized cyclopentane ring with a high degree of stereochemical control. rsc.orgrsc.org The reaction involves the reductive coupling of a ketone and an enoate to form the five-membered ring. oup.com This method allows for the efficient construction of the prostaglandin core early in the synthetic sequence. rsc.org The use of SmI2-mediated reactions represents a significant tool in the synthesis of complex natural products. nih.gov

Another powerful, modern strategy for constructing the prostaglandin cyclopentane core is enyne cycloisomerization. researchgate.net This method, often catalyzed by rhodium complexes, allows for the assembly of the multiply substituted five-membered ring with excellent selectivity. researchgate.netresearchgate.net In this approach, a linear substrate containing an alkene and an alkyne is cyclized to form the core ring structure. researchgate.net This strategy has been successfully applied to the concise and scalable synthesis of prostaglandins like PGF2α, demonstrating its potential for efficient and green production. sustech.edu.cn The key chiral center on the prostaglandin scaffold can be installed via asymmetric hydrogenation prior to the cycloisomerization step. researchgate.net This methodology provides a streamlined path to versatile intermediates from which a variety of prostaglandins can be produced. researchgate.net

Key Reactions and Reaction Sequences in this compound Synthesis

Asymmetric Hydrogenation Methods

Asymmetric hydrogenation is a pivotal technique for establishing key stereocenters within the prostaglandin framework with high enantioselectivity. The development of chiral catalysts has been central to the success of this approach in complex molecule synthesis. wiley-vch.de

Early advances in prostaglandin synthesis utilized chiral borohydride (B1222165) reagents to achieve stereocontrol. wiley-vch.de More contemporary methods often employ transition metal catalysts with chiral ligands. For instance, BINAP-ruthenium (Ru) dicarboxylate complexes have proven to be highly efficient for the asymmetric hydrogenation of various substrates, including allylic alcohols, which are crucial intermediates in prostaglandin synthesis. orgsyn.org This method provides a practical route to key building blocks such as (R)-4-hydroxy-2-cyclopentenone. orgsyn.org The kinetic resolution of racemic allylic secondary alcohols using BINAP-Ru(II) diacetate is a notable application of this technology. orgsyn.org

In modern, divergent syntheses of prostaglandins, the crucial chiral center on the cyclopentane scaffold is often installed using an asymmetric hydrogenation method, which can achieve outstanding yields and enantiomeric excess (e.g., up to 98% yield and 98% e.e.). researchgate.net

Table 1: Representative Asymmetric Hydrogenation of Allylic Alcohols with BINAP-Ruthenium Catalysts

SubstrateCatalyst SystemConditionsProductYieldEnantiomeric Excess (ee)Source
GeraniolRu(OCOCH₃)₂(BINAP)Methanol, H₂ (100 atm)(S)-(-)-Citronellol93-97%98% orgsyn.org
NerolRu(OCOCH₃)₂(BINAP)Methanol, H₂ (100 atm)(R)-(+)-Citronellol-98% orgsyn.org
HomogeraniolRu(OCOCH₃)₂(BINAP)-4,8-dimethylnon-7-enol96%92% orgsyn.org
Grignard Addition/Dehydration/Metathesis Sequences

The construction of the full carbon skeleton of prostaglandins, particularly the introduction of the side chains, often requires multi-step sequences. A notable strategy employed in the total synthesis of a this compound derivative involves a Grignard addition/dehydration/metathesis sequence. rsc.org

This sequence is implemented late in the synthesis to install the crucial alkene system of the target molecule. rsc.org The process typically involves:

Grignard Addition: A Grignard reagent is added to a ketone to form a tertiary alcohol. This step is a classic carbon-carbon bond-forming reaction. Related syntheses have used Grignard reagents derived from tert-butyl α-bromoacetate for chain elongation. mdpi.comdiva-portal.org

Dehydration: The newly formed alcohol is eliminated to generate an alkene. This step re-introduces unsaturation at a specific position.

Metathesis: An olefin metathesis reaction, often using a Grubbs catalyst, is then performed to construct the final side chain. rsc.orgsci-hub.se For example, in the synthesis of Δ12-PGJ2 analogues, a cross-metathesis reaction using a Grubbs catalyst achieved a 73% yield. sci-hub.se

This sequence provides a powerful method for the late-stage functionalization and completion of the complex prostaglandin structure. rsc.org

Organocatalyst-Mediated Asymmetric Reactions

Organocatalysis has emerged as a powerful tool in prostaglandin synthesis, enabling the construction of the core cyclopentane ring with high stereocontrol without relying on metal catalysts. oup.com A key strategy involves asymmetric [3 + 2] cycloaddition reactions catalyzed by chiral secondary amines, such as diphenylprolinol silyl (B83357) ether. researchgate.netoup.com

These reactions can generate densely functionalized and chiral cyclopentane frameworks with excellent diastereo- and enantioselectivities. researchgate.netoup.com The mechanism often involves the reaction of an α,β-unsaturated aldehyde with a nitroalkene, proceeding through a domino sequence of a Michael addition and an intramolecular Henry reaction. oup.com This approach represents a significant advancement for building the core structure of prostaglandins. oup.com

Another example is the use of proline, a simple amino acid organocatalyst, to catalyze an aldol (B89426) reaction of succinaldehyde, leading to a bicyclic enal intermediate that serves as a precursor for prostaglandins like Alfaprostol and PGF2α. acs.org

Table 2: Examples of Organocatalyst-Mediated Reactions in Prostaglandin Synthesis

CatalystReaction TypeKey ReactantsOutcomeSource
Diphenylprolinol silyl ether[3 + 2] CycloadditionAldehyde, NitroalkeneChiral cyclopentane frameworks with excellent diastereo- and enantioselectivities. researchgate.netoup.com
ProlineAldol ReactionSuccinaldehydeBicyclic enal intermediate for Alfaprostol and PGF2α synthesis. acs.org

Photosynthetic Routes to C-series Prostaglandins and Analogues

Photochemical reactions offer unique pathways for accessing complex molecular architectures. A "photosynthetic" route, in this context referring to a laboratory photochemical reaction rather than biological photosynthesis, has been developed for C-series prostaglandins. rsc.orgrsc.org

This strategy involves the photolysis of 5-endo-7-anti-disubstituted bicyclo[2.2.1]heptan-2-ones. rsc.org Upon irradiation, these bicyclic ketones undergo a characteristic cleavage to form cyclopentanyl aldehydes. rsc.org Specifically, the photolysis of the hydroxy-substituted bicycloheptanone (compound 5 in Table 3) yields a hydroxy-aldehyde (compound 10 in Table 3) which is a known synthetic intermediate for this compound. rsc.orgrsc.org This photochemical transformation provides a novel entry point to the PGC skeleton. rsc.org

Table 3: Photolysis of Bicyclo[2.2.1]heptan-2-ones to Aldehyde Intermediates

Starting Bicyclic KetoneProduct AldehydeR¹ GroupR² GroupSource
1 6 HH rsc.org
2 7 HCH(OSiMe₂Buᵗ)C₅H₁₁ rsc.org
3 8 HCH(OH)C₅H₁₁ rsc.org
4 9 (CH₂)₄CO₂MeCH(OH)C₅H₁₁ rsc.org
5 10 (CH₂)₄CO₂MeCH(OH)CH=CH(CH₂)₃CO₂Me rsc.org

Challenges in this compound Synthesis due to Sensitivity and Isomerization

A primary challenge in the synthesis of this compound is its inherent instability. nih.gov PGC2 is described in the literature as an "extremely sensitive" natural product. researchgate.netrsc.orgoup.com This sensitivity stems from the β-hydroxycyclopentanone motif, which is prone to dehydration and isomerization. The conjugated dienone system within the five-membered ring can easily rearrange, particularly under acidic or basic conditions, leading to the formation of the more stable Prostaglandin B2 (PGB2).

This instability necessitates the use of mild reaction conditions and often requires a synthetic strategy where the sensitive functionality is introduced at a late stage or carried through the synthesis in a protected form. rsc.org For example, a successful total synthesis targeted this compound TBS ether, a derivative where the sensitive alcohol is protected as a tert-butyldimethylsilyl (TBS) ether, enhancing its stability during the synthetic sequence. researchgate.netrsc.orgoup.com

Isomerization is a general challenge in prostaglandin synthesis beyond PGC2. For instance, a proposed route towards the analogue Latanoprost was avoided due to the anticipated facile isomerization of a key nitro-1,4-diene intermediate into an undesired 1,3-diene. oup.com The use of stabilizing agents, such as cyclodextrins which can form inclusion complexes, has been explored to enhance the stability of prostaglandins and slow down degradation pathways like isomerization and oxidation. lidsen.com

Metabolism and Inactivation Pathways of Prostaglandins

Enzymatic Degradation of Prostaglandins (B1171923)

The enzymatic degradation of prostaglandins is a multi-step process initiated by key enzymes that modify their structure, leading to a loss of biological activity. nih.gov This catabolism is the primary mechanism for regulating the levels and actions of prostaglandins in various tissues.

Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The principal enzyme responsible for the inactivation of many primary prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2) and Prostaglandin F2α (PGF2α), is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govpnas.org This enzyme catalyzes the oxidation of the 15-hydroxyl group, a structural feature critical for the biological activity of most prostaglandins, to a 15-keto group. researchgate.netuniprot.org This initial conversion results in metabolites, like 15-keto-PGE2, with substantially reduced biological potency. nih.govpnas.org

The expression and activity of 15-PGDH are critical in controlling the local concentration of active prostaglandins. For instance, in processes like cervical ripening, the downregulation of 15-PGDH is a key step that allows for an increase in local PGE2 levels. pnas.orgpnas.org While 15-PGDH is established as the key enzyme for the degradation of major prostaglandins like PGE2, PGD2, and PGF2α, the scientific literature lacks specific studies demonstrating Prostaglandin C2 (PGC2) as a direct substrate for this enzyme. nih.gov

Table 1: Key Enzymes in Prostaglandin Metabolism

Enzyme Abbreviation Function Known Substrates
15-Hydroxyprostaglandin Dehydrogenase 15-PGDH Catalyzes oxidation of the 15-hydroxyl group, inactivating prostaglandins. PGE2, PGF2α, PGD2
Prostaglandin A Isomerase Converts Prostaglandin A to Prostaglandin C. Prostaglandin A1, Prostaglandin A2

Other Oxidation and Reduction Pathways

Beyond the action of 15-PGDH, other enzymatic pathways contribute to prostaglandin metabolism. The cyclooxygenase (COX) enzymes, in their peroxidase function, can participate in co-oxidation reactions of various compounds during the conversion of PGG2 to PGH2. nih.gov

A distinct metabolic pathway has been identified for prostaglandins of the A and C series, particularly in serum. nih.gov Prostaglandin A2 (PGA2) is converted to this compound (PGC2) by an enzyme known as prostaglandin A isomerase. nih.govresearchgate.net Subsequently, PGC2 is further metabolized. Research has identified a prostaglandin C isomerase in human and rabbit serum that converts PGC2 into Prostaglandin B2 (PGB2). nih.gov In human serum, the activity of this prostaglandin C isomerase is notably high. nih.gov This isomerization from PGC2 to PGB2 represents the primary documented metabolic pathway for PGC2. nih.gov

Organ-Specific Metabolic Disposition of Prostaglandins

The metabolic inactivation of prostaglandins shows significant organ-specific differences, largely dictated by the differential expression of metabolizing enzymes. nih.gov The lungs are a primary site for the clearance of many prostaglandins from the circulation, exhibiting high levels of 15-PGDH activity. Other organs with significant 15-PGDH expression include the placenta, spleen, and kidney cortex. nih.gov This distribution ensures the rapid inactivation of prostaglandins that enter the systemic circulation, limiting their actions to their site of synthesis.

In the kidney, prostaglandins like PGE2 play a crucial role in regulating hemodynamics and electrolyte balance. nih.gov The local synthesis and degradation by enzymes within the kidney are therefore critical for maintaining renal function. While the organ-specific disposition for major prostaglandins like PGE2 is well-characterized, specific data on the metabolic disposition of this compound and the tissue distribution of prostaglandin C isomerase are not extensively detailed in the current literature.

Cellular and Molecular Mechanisms of Prostaglandin Action

Prostanoid Receptor Subtypes and Classification (EP, DP, IP, FP, TP)

The biological actions of prostaglandins (B1171923) are mediated by a family of G-protein coupled receptors (GPCRs), known as prostanoid receptors. nih.govwikipedia.org These receptors are classified into five main types based on their sensitivity to the five principal naturally occurring prostanoids:

DP receptors for Prostaglandin (B15479496) D2 (PGD2)

EP receptors for Prostaglandin E2 (PGE2)

FP receptors for Prostaglandin F2α (PGF2α)

IP receptors for Prostacyclin (PGI2)

TP receptors for Thromboxane A2 (TXA2)

Table 1: Prostanoid Receptor Classification and Primary Ligands
Receptor TypeSubtypesPrimary Endogenous Ligand
DP DP1, DP2 (CRTH2)Prostaglandin D2 (PGD2)
EP EP1, EP2, EP3, EP4Prostaglandin E2 (PGE2)
FP -Prostaglandin F2α (PGF2α)
IP -Prostacyclin (PGI2)
TP -Thromboxane A2 (TXA2)

G-Protein Coupled Receptor (GPCR) Signaling Transduction

Upon binding of a prostaglandin to its specific receptor, a conformational change is induced in the receptor protein. This change is transmitted to an associated intracellular G-protein, which then activates or inhibits downstream effector enzymes or ion channels. cambridge.org This signal transduction mechanism is a hallmark of GPCRs and leads to changes in the concentration of intracellular signaling molecules known as second messengers. cambridge.org

The specificity of the cellular response is determined by the type of G-protein coupled to the receptor. The primary G-protein families involved in prostanoid receptor signaling are:

Gαs: Stimulates adenylyl cyclase.

Gαi/o: Inhibits adenylyl cyclase.

Gαq/11: Activates phospholipase C.

Gα12/13: Activates Rho GTPases.

For example, EP2 and EP4 receptors couple to Gαs to stimulate adenylyl cyclase, while the EP3 receptor can couple to Gαi to inhibit it. sigmaaldrich.comguidetopharmacology.org The EP1 receptor couples to Gαq to activate phospholipase C. wikipedia.org

The activation of G-proteins by prostanoid receptors leads to the generation of intracellular second messengers, which amplify the initial signal. cambridge.org The two major second messenger systems utilized by prostanoid receptors are cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+).

Cyclic AMP (cAMP): Receptors coupled to Gαs, such as DP1, EP2, and EP4, activate adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. sigmaaldrich.com Conversely, receptors coupled to Gαi, like EP3, inhibit adenylyl cyclase, leading to a decrease in cAMP levels. pnas.org Elevated cAMP typically activates Protein Kinase A (PKA). nih.gov

Calcium Mobilization: Receptors coupled to Gαq/11, including EP1, FP, and TP, activate phospholipase C (PLC). sigmaaldrich.comoup.com PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.com IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. oup.com DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). oup.com

While it is established that PGC2 is formed from PGA2, which is derived from PGE2, direct experimental evidence detailing which specific second messenger pathways are activated by PGC2 is lacking. nih.gov However, some prostaglandins, such as PGE2 and PGD2, have been shown to increase intracellular cAMP, which in turn can inhibit the production of the complement component C2 in human monocytes. nih.gov

The activation of second messenger systems initiates a cascade of downstream signaling events involving various protein kinases and transcription factors. These cascades ultimately lead to a cellular response. Key downstream pathways activated by prostanoid signaling include:

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Activation of EP4 receptors by PGE2 can lead to the phosphorylation of GSK-3 via a PI3K- and Akt-dependent mechanism. aacrjournals.org The EP1 receptor can also trigger the PI3K/Akt pathway. aacrjournals.org

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. PGE2 binding to the EP2 receptor can lead to EGFR transactivation and subsequent activation of the ERK1/2 pathway. nih.gov

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. PGE2, acting through the EP1 receptor, can activate the NF-κB signaling pathway. nih.gov

β-catenin Pathway: The β-catenin signaling pathway is crucial for development and tissue homeostasis. PGE2 can stimulate colon cancer cell growth through a Gs/axin/β-catenin signaling axis initiated by EP2 and EP4 receptors. nih.govaacrjournals.org

Direct evidence linking Prostaglandin C2 to the activation or inhibition of these specific downstream cascades is not available in the current scientific literature.

Intracellular and Extracellular Effects of Prostaglandins

Prostaglandins are synthesized and then rapidly transported out of the cell to act on neighboring cells (paracrine signaling) or on the cell of origin (autocrine signaling). wikipedia.org Their effects are widespread and tissue-dependent.

Extracellular Effects:

Inflammation: Prostaglandins like PGE2 are potent vasodilators and are involved in the classic signs of inflammation (redness, heat, swelling). wikipedia.org

Pain and Fever: PGE2 can sensitize sensory nerve endings to painful stimuli and can act on the hypothalamus to induce fever. pnas.org

Blood Pressure Regulation: Prostaglandins have complex effects on vascular tone; for example, PGE2 can be a vasodilator in some vascular beds and a vasoconstrictor in others, depending on the receptor subtype present. unmc.edu

Platelet Aggregation: Thromboxane A2 is a potent promoter of platelet aggregation, while PGI2 is an inhibitor. wikipedia.org

Intracellular Effects: The primary intracellular effects are mediated by the signaling cascades described above. These include the regulation of gene transcription, protein synthesis, and enzyme activity, leading to changes in cellular function. nih.gov For example, cyclopentenone prostaglandins, which are formed from the dehydration of PGE2 and PGD2, can directly interact with intracellular targets. nih.gov PGC2 is an intermediate in the formation of PGB2 from PGA2. bio-rad.comnih.gov

Prostaglandin Modulation of Cellular Processes (Mechanistic Studies)

Prostaglandins are critical modulators of a vast range of cellular processes. Mechanistic studies, primarily focused on the more abundant prostaglandins, have elucidated their roles in cell proliferation, migration, apoptosis, and differentiation. nih.gov For instance, PGE2 has been shown to promote cell proliferation and migration in various cancer models through the activation of multiple signaling pathways. nih.govaacrjournals.org

Prostaglandins play a vital role in maintaining cellular and tissue homeostasis. jiaci.org This is achieved through a tightly regulated balance of their synthesis and degradation, and the specific expression patterns of their receptors. For example, in the gastrointestinal tract, prostaglandins help maintain mucosal integrity and barrier function. jiaci.org In the kidney, they regulate renal blood flow and water-electrolyte balance. unmc.edu In the hematopoietic system, PGE2 has been shown to regulate the homeostasis of hematopoietic stem cells. nih.gov While the general role of the prostaglandin family in homeostasis is well-established, the specific contribution of this compound to these processes has not been a subject of detailed investigation.

Table 2: Summary of Prostanoid Receptor Signaling Pathways
ReceptorG-Protein CouplingPrimary Second MessengerKey Downstream Pathways
DP1 Gs↑ cAMPPKA
DP2 Gi/o↓ cAMP-
EP1 Gq/11↑ Ca2+PKC, PI3K, MAPK, NF-κB
EP2 Gs↑ cAMPPKA, β-catenin, ERK
EP3 Gi/o, Gq/11, Gs↓ cAMP / ↑ Ca2+ / ↑ cAMPVaries by splice variant
EP4 Gs↑ cAMPPKA, PI3K/Akt, β-catenin
FP Gq/11↑ Ca2+PKC
IP Gs↑ cAMPPKA
TP Gq/11↑ Ca2+PKC

In-Depth Analysis of this compound Reveals Limited Current Research on Specific Cellular Mechanisms

Extensive investigation into the scientific literature for the chemical compound this compound (PGC2) reveals a notable scarcity of detailed research regarding its specific cellular and molecular mechanisms of action. While PGC2 is recognized as a member of the prostaglandin family, a group of lipid compounds derived from fatty acids with diverse hormone-like effects, its individual functions remain largely uncharacterized compared to its more-studied counterparts like Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2).

This compound is chemically known as an isomer of Prostaglandin A2 (PGA2) and is classified as an eicosanoid, originating from the 20-carbon skeleton of arachidonic acid. ontosight.aiauburn.eduhmdb.ca Its synthesis has been documented, confirming its existence as a distinct chemical entity. researchgate.net However, a deep dive into its biological significance, particularly concerning the specific areas of cell migration, inflammation, cell differentiation, and neuronal or renal function, yields minimal specific data.

One source suggests that the isomerization of PGA2 to PGC2 holds biological importance and that PGC2 may possess anti-inflammatory properties distinct from PGA2, though it notes that the precise mechanisms are still under investigation. ontosight.ai An early study in animal models reported on the cardiovascular effects of PGC2, observing a decrease in arterial blood pressure in cats and a direct positive inotropic effect in dogs. scispace.com

Despite these findings, there is a significant lack of mechanistic studies focused on this compound within the specific contexts requested. The vast body of research on prostaglandin signaling overwhelmingly concentrates on other prostaglandins. For instance, PGE2 is well-documented to modulate cell migration, influence inflammatory responses, play a role in ciliogenesis, and impact neuronal and renal cell functions. pnas.orgaacrjournals.orgnih.govphysiology.orgnih.govpnas.orgphysiology.orgscite.ainih.gov Similarly, PGD2 is known to be involved in inflammatory processes and the regulation of cell migration. rupress.orgnih.gov

Due to the limited availability of specific research findings on this compound's role in the modulation of cell migration, its influence on inflammatory and immune cells, its functions in cell differentiation such as ciliogenesis, or its impact on neuronal and renal cellular activities, a detailed article adhering to the requested structure cannot be generated at this time. The current scientific literature does not provide the necessary data to create thorough, informative, and scientifically accurate content for the specified subsections.

Receptor Pharmacology and Ligand Interactions of Prostaglandins

Ligand Binding Studies and Receptor Affinity Determination

Direct ligand binding studies and receptor affinity determinations for Prostaglandin (B15479496) C2 are not available in the current body of scientific literature. Prostanoid receptors (including EP, DP, FP, IP, and TP receptors) are G protein-coupled receptors (GPCRs) that mediate the effects of prostaglandins (B1171923) nih.govnih.gov. The affinity and selectivity of various prostaglandins for these receptors are typically determined using radioligand binding assays, which are the gold standard for such studies eurofinsdiscovery.com. These assays measure the displacement of a radiolabeled ligand by an unlabeled compound (like PGC2) to determine the binding affinity, often expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50).

While data for PGC2 is absent, studies on other prostaglandins provide a framework for how such determinations are made. For example, the binding affinities of PGE2 for its four receptor subtypes (EP1, EP2, EP3, EP4) have been extensively characterized pnas.orgguidetopharmacology.org. These studies are crucial for understanding the specific physiological roles of each prostaglandin, as the receptor subtype it binds to determines the downstream cellular response nih.gov. Without similar studies for PGC2, its specific receptor targets and, consequently, its biological functions remain speculative.

Structure-Activity Relationship (SAR) Studies for Prostanoid Receptor Ligands

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a ligand influences its interaction with a receptor. These studies have been pivotal in the development of selective agonists and antagonists for various prostanoid receptors uomustansiriyah.edu.iqbrieflands.com.

Analysis of Functional Groups and Conformational Impact on Receptor Binding

The general structure of a prostaglandin, consisting of a cyclopentane (B165970) ring and two aliphatic side chains (the alpha and omega chains), presents multiple sites for modification wikipedia.org. The specific functional groups on the ring and chains determine receptor specificity and activity wikipedia.orgmdpi.com.

Cyclopentane Ring: The substitutions on the five-membered ring are a primary determinant of a prostaglandin's classification (e.g., E, F, D, I series) and its receptor selectivity echemi.com. For instance, PGE2 has a keto group at C-9 and a hydroxyl group at C-11, while PGF2α has hydroxyl groups at both positions metwarebio.com. PGC2 is characterized by a ketone at position 10 and a double bond between carbons 11 and 12 on the cyclopentane ring hmdb.ca. This specific ring structure is critical for its interaction with receptors, though the exact implications are unknown.

Side Chains: The alpha chain contains a carboxyl group, which is a key interaction point within the receptor binding pocket for many prostaglandins pnas.org. The omega chain typically features a hydroxyl group at C-15, which is also crucial for activity researchgate.netmdpi.com. Modifications to these chains, such as altering their length or introducing bulky groups, can dramatically affect receptor affinity and selectivity. For example, the addition of a phenyl group in 17-phenyl trinor PGE2 enhances its potency and alters its receptor profile compared to PGE2 caymanchem.com.

The specific conformation of PGC2, dictated by its unique ring structure, would present a distinct three-dimensional shape to the receptor binding pocket, influencing which receptor subtypes it can bind to and with what affinity. However, without experimental data, this remains a hypothesis.

Design Principles for Selective Receptor Modulation

The design of selective prostanoid receptor modulators relies heavily on SAR insights. The goal is to create molecules that interact with high affinity and specificity with a single receptor subtype to achieve a targeted therapeutic effect while minimizing off-target side effects. Key principles include:

Modifying the Core Scaffold: Altering the cyclopentane ring to mimic the structure of a specific prostaglandin series while adding substituents that prevent binding to other receptors.

Altering Side Chains: Introducing modifications to the alpha or omega chains to enhance affinity for a target receptor or to block metabolism, thereby increasing the compound's duration of action.

Mimicking the Binding Pose: Using computational modeling and structural data to design small molecules that replicate the key interactions of the natural ligand with the receptor's binding pocket.

These principles have led to the development of numerous selective agonists and antagonists for receptors like the EP4 and DP1 receptors guidetopharmacology.orgpnas.org. The application of these principles to the PGC2 scaffold is theoretically possible but has not been reported.

Mechanistic Insights from Receptor-Ligand Complex Structural Analysis (e.g., Cryo-EM, Docking)

High-resolution structural techniques like cryo-electron microscopy (Cryo-EM) and X-ray crystallography have revolutionized our understanding of GPCR activation. In recent years, cryo-EM structures of several prostanoid receptors in complex with their ligands and G proteins have been solved, including the EP1, EP2, EP3, and EP4 receptors bound to PGE2 pnas.orgpdbj.orgpnas.orgebi.ac.uk.

These structures reveal the precise molecular interactions that govern ligand binding and receptor activation. For example, the structure of the PGE2-EP1-Gq complex shows how the carboxyl group of the PGE2 alpha chain forms a salt bridge with a conserved arginine residue in the receptor, anchoring the ligand in the binding pocket pnas.org. The rest of the molecule settles into a hydrophobic pocket, and the specific conformation of the ligand and receptor side chains leads to the activation of the Gq signaling pathway pnas.org.

Computational methods like molecular docking are also used to predict the binding poses of ligands within a receptor's active site, especially when experimental structures are unavailable researchgate.netmdpi.com. Docking studies of PGE2 with its receptors have provided valuable insights into the specific residues involved in binding mdpi.compnas.org.

No cryo-EM or specific docking studies for Prostaglandin C2 have been published. Such studies would be necessary to understand how its unique structure interacts with prostanoid receptors and to identify the key residues involved in its binding and any subsequent receptor activation.

Comparative Receptor Specificity among Prostaglandin Isomers

Different prostaglandin isomers exhibit distinct profiles of receptor specificity, which accounts for their diverse and sometimes opposing biological effects nih.govnih.gov.

PGE2: Binds to all four EP receptor subtypes (EP1, EP2, EP3, EP4), leading to a wide range of effects from inflammation and pain to gastric protection brieflands.compnas.org.

PGD2: Primarily acts on DP1 and DP2 (CRTH2) receptors, playing a significant role in allergic responses and vasodilation pnas.org.

PGI2 (Prostacyclin): A potent vasodilator and inhibitor of platelet aggregation that signals through the IP receptor metwarebio.comguidetopharmacology.org.

PGF2α: Binds mainly to the FP receptor, causing smooth muscle contraction, particularly in the uterus metwarebio.comguidetopharmacology.org.

Thromboxane A2 (TXA2): A powerful vasoconstrictor and platelet aggregator that acts via the TP receptor wikipedia.orgnih.gov.

The table below summarizes the primary receptor targets for the major prostaglandins.

ProstaglandinPrimary Receptor(s)Key Biological Effects
PGE2 EP1, EP2, EP3, EP4Inflammation, Pain, Fever, Gastric Protection brieflands.compnas.org
PGD2 DP1, DP2 (CRTH2)Allergic Response, Vasodilation pnas.org
PGI2 IPVasodilation, Inhibition of Platelet Aggregation metwarebio.comguidetopharmacology.org
PGF2α FPUterine Contraction, Bronchoconstriction metwarebio.comguidetopharmacology.org
TXA2 TPVasoconstriction, Platelet Aggregation wikipedia.orgnih.gov
PGC2 UnknownUnknown

The receptor specificity of this compound remains uncharacterized. Its structural similarity to other prostaglandins suggests it would bind to one or more of the known prostanoid receptors, but its unique features mean its affinity profile would likely be distinct. Determining this profile is a critical step for elucidating the potential physiological or pathological roles of PGC2.

Advanced Analytical Methodologies for Prostaglandin Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become the gold standard for eicosanoid analysis due to its high sensitivity and specificity. researchgate.netcreative-proteomics.com It is often coupled with a chromatographic separation method to resolve complex mixtures of prostaglandin (B15479496) isomers.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of prostaglandins (B1171923) from various biological matrices. creative-proteomics.comnih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. creative-proteomics.comnih.gov

Key Features of LC-MS/MS for Prostaglandin Analysis:

High Sensitivity and Specificity: LC-MS/MS can detect and quantify prostaglandins at very low concentrations, often in the picogram per milliliter range. nih.govwaters.com The use of multiple reaction monitoring (MRM) enhances specificity, allowing for the distinction between structurally similar isomers. ulisboa.ptresearchgate.net

Minimal Sample Preparation: Compared to other methods, LC-MS/MS often requires less extensive sample preparation, reducing the potential for analyte loss or degradation. researchgate.net However, extraction from complex matrices is still a critical step. researchgate.net

Simultaneous Analysis: This method allows for the simultaneous quantification of multiple eicosanoids in a single run, providing a comprehensive profile of the prostaglandin metabolic pathway. nih.govnih.gov

For the analysis of a specific compound like PGC2, a validated LC-MS/MS method would involve optimizing the chromatographic separation to resolve it from other prostaglandin isomers, such as PGA2 and PGB2. bio-rad.com The mass spectrometer would be tuned to detect the specific precursor and product ions of PGC2, ensuring accurate identification and quantification. The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for any variability during sample preparation and analysis. nih.govresearchgate.netmetwarebio.com

Table 1: Representative LC-MS/MS Parameters for Prostaglandin Analysis

ParameterTypical ConditionsReference
ChromatographyReversed-phase (e.g., C18 column) sciex.comnih.gov
Mobile PhaseGradient of acetonitrile (B52724) and water with a weak acid (e.g., 0.1% acetic acid) nih.gov
Ionization ModeNegative Electrospray Ionization (ESI-) researchgate.netsciex.com
Detection ModeMultiple Reaction Monitoring (MRM) ulisboa.pt
Limit of Quantification (LOQ)0.01 to 1 ng/mL nih.gov

Historically, gas chromatography-mass spectrometry (GC-MS) was the primary method for prostaglandin analysis. researchgate.netresearchgate.net It remains a highly sensitive and reproducible technique, particularly when using negative ion chemical ionization (NICI). nih.gov

Key Aspects of GC-MS for Prostaglandin Analysis:

Derivatization: Prostaglandins are not inherently volatile, so they require chemical derivatization to increase their volatility and thermal stability for GC analysis. nih.govnih.govnih.gov This multi-step process can be laborious. nih.gov

High Resolution: GC offers excellent separation of prostaglandin isomers. creative-proteomics.com

Sensitivity: GC-NICI-MS is a powerful tool for quantifying prostaglandins and their metabolites in biological fluids at low concentrations. researchgate.netmdpi.com

For PGC2 analysis, a derivatization procedure would be necessary to convert the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. Following separation on a GC column, the mass spectrometer would detect the characteristic ions of the derivatized PGC2.

Table 2: Comparison of LC-MS/MS and GC-MS for Prostaglandin Analysis

FeatureLC-MS/MSGC-MSReference
Sample PreparationSimpler, no derivatization requiredComplex, requires derivatization researchgate.netnih.gov
ThroughputHigherLower nih.gov
SensitivityHighHigh (especially with NICI) nih.govnih.gov
SpecificityHighHigh creative-proteomics.comcreative-proteomics.com

Immunoassay Techniques (RIA, EIA) and their Limitations in Research Contexts

Immunoassays, such as radioimmunoassay (RIA) and enzyme immunoassay (EIA), are based on the specific binding of an antibody to its target antigen. promega.inslideshare.net These methods have been widely used for prostaglandin detection due to their high sensitivity and suitability for high-throughput screening. creative-proteomics.comsigmaaldrich.com

However, immunoassays have significant limitations in a research context:

Cross-reactivity: Antibodies may cross-react with other structurally related prostaglandins, leading to inaccurate quantification. ulisboa.ptresearchgate.net This is a major concern when trying to measure a specific isomer like PGC2 in the presence of other prostaglandins.

Lower Specificity: Compared to mass spectrometry, immunoassays are less specific and can be prone to interference from the sample matrix. nih.govresearchgate.net

Availability: Commercially available kits are often limited to the most common prostaglandins, and a specific assay for a less common compound like PGC2 may not be available. ulisboa.pt

While useful for routine clinical screening, the limitations of immunoassays make them less suitable for detailed research studies that require high specificity and the ability to distinguish between closely related prostaglandin isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of prostaglandins from complex mixtures. metwarebio.comcreative-proteomics.com It is often used as a standalone method with UV or fluorescence detection, or as the separation front-end for mass spectrometry. nih.govmetwarebio.com

HPLC Modes for Prostaglandin Separation:

Reversed-Phase HPLC: This is the most common mode for prostaglandin analysis, separating compounds based on their hydrophobicity. akjournals.com However, it may not be sufficient to separate certain geometric isomers. akjournals.com

Normal-Phase HPLC: This mode can provide excellent resolution of prostaglandin isomers that are difficult to separate by reversed-phase chromatography. akjournals.comnih.gov

Chiral HPLC: For the separation of enantiomers (mirror-image isomers) of prostaglandins, chiral HPLC columns are necessary. researchgate.netmdpi.com

To isolate PGC2 for further characterization or for use as an analytical standard, a combination of normal-phase and reversed-phase HPLC might be employed to achieve high purity. The choice of column and mobile phase is critical for achieving the desired separation. akjournals.commdpi.com

Sample Preparation and Extraction Techniques for Prostaglandin Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible prostaglandin analysis. The goal is to extract the prostaglandins from the biological matrix (e.g., plasma, urine, cell culture media) and concentrate them while removing interfering substances. creative-proteomics.comrndsystems.com

Common Extraction Techniques:

Liquid-Liquid Extraction (LLE): This technique uses organic solvents to extract prostaglandins from aqueous samples. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a widely used and efficient method for cleaning up and concentrating prostaglandin samples. researchgate.netsigmaaldrich.comrndsystems.com C18 cartridges are commonly used for this purpose. sigmaaldrich.comrndsystems.com

The choice of extraction method depends on the sample type and the subsequent analytical technique. It is also important to handle samples carefully to prevent the artificial generation or degradation of prostaglandins. creative-proteomics.com Storing samples at -80°C and adding antioxidants can help preserve their integrity. nih.govcreative-proteomics.com

In Vitro Cell-Based Functional Assays for Receptor Activity

To understand the biological function of a prostaglandin like PGC2, in vitro cell-based assays are essential. These assays measure the ability of the compound to activate its specific G-protein coupled receptors (GPCRs). creative-biolabs.com

Types of Functional Assays:

Second Messenger Assays: These assays measure the downstream signaling molecules that are produced upon receptor activation, such as cyclic AMP (cAMP) or intracellular calcium. creative-biolabs.cominnoprot.comemory.edu For example, a cell line engineered to express a specific prostanoid receptor can be treated with PGC2, and the resulting change in second messenger levels can be quantified. emory.edunih.gov

Reporter Gene Assays: In these assays, the activation of a receptor leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase), which can be easily measured.

Impedance-Based Assays: These label-free techniques measure changes in cellular impedance upon receptor activation, providing a real-time readout of transporter and receptor activity. frontiersin.org

These functional assays are crucial for determining the receptor binding profile of PGC2 and elucidating its potential physiological effects.

Future Research Directions in Prostaglandin C2 Chemistry and Biology

Development of Novel Stereoselective Synthetic Routes for Prostaglandin (B15479496) C2 and Complex Analogues

The synthesis of prostaglandins (B1171923) presents a significant challenge to organic chemists due to the presence of multiple stereocenters and sensitive functional groups. libretexts.orgscispace.com While general strategies for prostaglandin synthesis are well-established, the development of novel, efficient, and highly stereoselective routes specifically for PGC2 and its analogues remains a critical area of research. nih.gov

Recent advancements have demonstrated the feasibility of producing PGC2 through specific synthetic pathways. One notable achievement is the asymmetric total synthesis of prostaglandin C2 TBS ether, which highlights progress in controlling the stereochemistry of the molecule. nih.gov Another approach has explored photosynthetic routes for the synthesis of PGC2 and its analogues.

Future research in this area should focus on:

Catalyst-Controlled Asymmetric Synthesis: Developing new catalytic systems that can dictate the stereochemical outcome of key bond-forming reactions, leading to higher yields and enantiomeric purity of PGC2.

Chemoenzymatic Methods: Incorporating enzymatic reactions into the synthetic sequence to take advantage of the high selectivity and mild reaction conditions offered by biocatalysts. nih.gov

Table 1: Selected Synthetic Strategies for Prostaglandins

StrategyKey FeaturesPotential Application to PGC2 Synthesis
Bicyclo[2.2.1]heptane (Corey) Approach Utilizes a bicyclic precursor to control stereochemistry. libretexts.orgA well-established and versatile route that could be adapted for the synthesis of PGC2 with specific modifications.
Asymmetric Total Synthesis Employs chiral catalysts or auxiliaries to achieve high enantioselectivity. nih.govDirectly applicable to producing enantiomerically pure PGC2, as demonstrated by the synthesis of its TBS ether. nih.gov
Photosynthetic Routes Utilizes photochemical reactions to construct key structural features.Offers a potentially novel and efficient method for accessing the PGC2 core structure.
Chemoenzymatic Synthesis Combines chemical and enzymatic steps to enhance selectivity and efficiency. nih.govCould be employed to resolve racemic intermediates or introduce specific functional groups with high stereocontrol. nih.gov

Elucidation of Undiscovered this compound-Specific Receptors and Signaling Pathways

Prostaglandins exert their diverse biological effects by binding to specific G-protein-coupled receptors (GPCRs) on the cell surface. wikipedia.orgyoutube.com There are ten known prostaglandin receptors, designated as DP, EP, FP, IP, and TP, each with subtypes. wikipedia.org The specific receptor to which a prostaglandin binds determines its physiological effect. wikipedia.org

Currently, there is a significant lack of information regarding specific receptors for this compound. While it is known to be a human metabolite, the receptors it interacts with and the subsequent signaling pathways it activates remain uncharacterized. nih.gov

Future research should be directed towards:

Receptor Binding Assays: Systematically screening PGC2 against the known panel of prostanoid receptors to identify any potential interactions.

Identification of Novel Receptors: Employing techniques such as affinity chromatography and expression cloning to search for previously undiscovered receptors that may have a high affinity for PGC2.

Signal Transduction Studies: Once a receptor is identified, elucidating the downstream signaling cascade, including the involvement of second messengers like cyclic AMP (cAMP) and intracellular calcium, and the activation of protein kinases. youtube.com

Investigation of this compound's Unique Biological Roles Beyond General Prostanoid Functions

Prostaglandins are known to be involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, blood clotting, and reproduction. clevelandclinic.orglibretexts.org However, the specific biological roles of PGC2 are largely unknown, beyond its identification as a human metabolite. nih.gov It is plausible that PGC2 possesses unique functions that distinguish it from other more extensively studied prostaglandins like PGE2 and PGF2α.

Key research questions to be addressed include:

Inflammatory Response: Does PGC2 act as a pro-inflammatory or anti-inflammatory mediator? Investigating its effects on immune cell migration, cytokine production, and vascular permeability will be crucial.

Cardiovascular System: What are the effects of PGC2 on vasodilation, vasoconstriction, and platelet aggregation? wikipedia.org

Nervous System: Does PGC2 play a role in neurotransmission, pain perception, or fever regulation?

Advanced Mechanistic Studies on this compound Isomerization and Stability in Biological Systems

This compound is known to be an unstable compound that is formed through the isomerization of Prostaglandin A2 (PGA2). reactome.org The stability of prostaglandins can be a critical factor in their biological activity and can be influenced by their chemical structure, particularly the stereochemistry at certain carbon atoms. nih.gov

Future mechanistic studies should aim to:

Characterize the Isomerization Process: Investigate the enzymatic and non-enzymatic factors that catalyze the conversion of PGA2 to PGC2 in biological systems.

Determine the Half-Life and Degradation Products: Quantify the stability of PGC2 under various physiological conditions and identify its metabolic breakdown products.

Investigate the Role of Stereochemistry: Explore how the configuration at key stereocenters, such as the C12 position, influences the stability and isomerization of PGC2. nih.gov

Computational Chemistry and Modeling for this compound Structure-Activity Relationships and Receptor Interactions

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and for understanding the interactions between small molecules and their biological targets. nih.govresearchgate.net While these approaches have been applied to other prostaglandins, there is a lack of computational studies specifically focused on PGC2.

Future computational research should include:

Homology Modeling of PGC2 Receptors: In the absence of experimentally determined structures, building computational models of potential PGC2 receptors based on the structures of related prostaglandin receptors.

Molecular Docking Simulations: Simulating the binding of PGC2 to its putative receptors to predict binding affinities and identify key interacting amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of PGC2 and its analogues with their biological activity. nih.gov This can guide the design of more potent and selective synthetic analogues.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the PGC2-receptor complex over time to gain insights into the mechanism of receptor activation.

Q & A

Q. What are the standard methodologies for synthesizing and purifying Prostaglandin C2 in laboratory settings?

this compound (PGC2) synthesis typically follows enzymatic pathways involving cyclooxygenase (COX) and prostaglandin synthases. Key steps include:

  • Precursor preparation : Arachidonic acid is often used as a substrate.
  • Enzymatic conversion : Optimize reaction conditions (pH, temperature, cofactors) for COX-1/COX-2 activity.
  • Purification : Use reversed-phase HPLC or column chromatography, with validation via tandem mass spectrometry (e.g., electrospray ionization-MS/MS for structural confirmation) .
  • Quality control : Measure purity (>95%) using UV spectroscopy or NMR, and ensure stability by storing in inert solvents at -80°C .

Q. How can researchers detect and quantify this compound in biological samples?

  • Sample preparation : Extract lipids via solid-phase extraction (SPE) with methanol/water gradients.
  • Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Use deuterated internal standards (e.g., PGD2-d4) to correct for matrix effects .
  • Validation : Perform spike-and-recovery experiments to assess accuracy (target: 85–115%) and limit of detection (LOD < 1 pg/mL) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological roles of this compound across studies?

Contradictions often arise from model systems (e.g., cell lines vs. in vivo), dosing protocols, or assay specificity. Mitigation strategies include:

  • Meta-analysis : Apply network meta-analysis (NMA) frameworks to compare outcomes across heterogeneous datasets .
  • Replication : Standardize experimental conditions (e.g., cell type, incubation time) and validate findings using orthogonal assays (e.g., receptor-binding studies vs. gene knockout models) .
  • Data transparency : Share raw datasets and statistical code to enable independent verification .

Q. What experimental designs are optimal for studying this compound’s role in inflammatory pathways?

  • In vitro models : Use primary macrophages or neutrophils treated with lipopolysaccharide (LPS) to simulate inflammation. Measure PGC2 levels via LC-MS and correlate with cytokine release (e.g., IL-6, TNF-α) .
  • In vivo models : Employ conditional knockout mice for prostaglandin receptors (e.g., DP1/DP2) to isolate PGC2-specific effects.
  • Controls : Include COX inhibitors (e.g., indomethacin) to confirm pathway specificity .

Q. How can researchers resolve instability issues with this compound during long-term experiments?

  • Storage : Aliquot PGC2 in ethanol or dimethyl sulfoxide (DMSO) under argon to prevent oxidation.
  • Stabilizers : Add antioxidants (e.g., butylated hydroxytoluene) to buffers.
  • Real-time monitoring : Use inline LC-MS to track degradation during kinetic studies .

Methodological & Analytical Considerations

Q. What statistical approaches are recommended for analyzing this compound dose-response data?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 values.
  • Multivariate analysis : Apply repeated-measures ANOVA for longitudinal studies or Kruskal-Wallis tests for non-parametric data .
  • Power analysis : Use tools like G*Power to determine sample sizes for detecting minimal effect sizes (α = 0.05, power ≥ 80%) .

Q. How should researchers design studies to compare this compound with analogs like PGD2 or PGE2?

  • Head-to-head assays : Test compounds at equimolar concentrations in the same model system.
  • Receptor profiling : Use competitive binding assays with labeled ligands (e.g., radiolabeled PGD2) to assess receptor affinity .
  • Pathway analysis : Quantify downstream metabolites (e.g., cAMP, IP3) via ELISA or fluorometric kits .

Ethical & Reproducibility Guidelines

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Follow NIH guidelines for preclinical reporting, including animal welfare statements and randomization methods .
  • Data sharing : Deposit datasets in public repositories (e.g., Zenodo) with unique DOIs.
  • Peer review : Use platforms like Protocols.io for pre-study protocol validation .

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Prostaglandin C2

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